molecular formula C16H13Cl3N2O2S B14861956 (Z)-2,3-dichloro-3-(2-chlorobenzylthio)-N-(6-methoxypyridin-3-yl)acrylamide

(Z)-2,3-dichloro-3-(2-chlorobenzylthio)-N-(6-methoxypyridin-3-yl)acrylamide

Cat. No.: B14861956
M. Wt: 403.7 g/mol
InChI Key: UCQIGRAAQLUNDC-UHFFFAOYSA-N
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Description

2,3-DICHLORO-3-((2-CHLOROBENZYL)SULFANYL)-N-(6-METHOXY-3-PYRIDINYL)ACRYLAMIDE is a synthetic organic compound. It is characterized by the presence of multiple functional groups, including chlorinated aromatic rings, a sulfanyl group, and a pyridinyl moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DICHLORO-3-((2-CHLOROBENZYL)SULFANYL)-N-(6-METHOXY-3-PYRIDINYL)ACRYLAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the acrylamide backbone: This can be achieved through the reaction of an appropriate acrylamide precursor with chlorinating agents.

    Introduction of the chlorobenzyl group: This step may involve nucleophilic substitution reactions where a chlorobenzyl halide reacts with a thiol group.

    Attachment of the pyridinyl moiety: This could be done via coupling reactions, such as Suzuki or Heck coupling, using appropriate pyridinyl precursors.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the chlorinated aromatic rings or the acrylamide moiety.

    Substitution: The chlorinated aromatic rings are likely sites for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Compounds with similar structures are often screened for biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

    Drug Development: The compound might be investigated for its potential as a therapeutic agent, particularly if it shows promising biological activity.

Industry

    Specialty Chemicals: It could be used in the production of specialty chemicals or as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-N-(6-methoxy-3-pyridinyl)acrylamide: Lacks the sulfanyl group.

    3-((2-Chlorobenzyl)sulfanyl)-N-(6-methoxy-3-pyridinyl)acrylamide: Lacks the dichloro substitution on the acrylamide moiety.

Uniqueness

The presence of both the chlorinated aromatic rings and the sulfanyl group in 2,3-DICHLORO-3-((2-CHLOROBENZYL)SULFANYL)-N-(6-METHOXY-3-PYRIDINYL)ACRYLAMIDE might confer unique chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C16H13Cl3N2O2S

Molecular Weight

403.7 g/mol

IUPAC Name

2,3-dichloro-3-[(2-chlorophenyl)methylsulfanyl]-N-(6-methoxypyridin-3-yl)prop-2-enamide

InChI

InChI=1S/C16H13Cl3N2O2S/c1-23-13-7-6-11(8-20-13)21-16(22)14(18)15(19)24-9-10-4-2-3-5-12(10)17/h2-8H,9H2,1H3,(H,21,22)

InChI Key

UCQIGRAAQLUNDC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C(=C(SCC2=CC=CC=C2Cl)Cl)Cl

Origin of Product

United States

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